molecular formula C9H16N2O2 B1667573 Apronal CAS No. 528-92-7

Apronal

Cat. No.: B1667573
CAS No.: 528-92-7
M. Wt: 184.24 g/mol
InChI Key: KSUUMAWCGDNLFK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Apronal, also known as allylisopropylacetylurea or allylisopropylacetylcarbamide, is a hypnotic/sedative drug . Given its similarity to barbiturates, it may interact with the gaba (gamma-aminobutyric acid) receptors, which are the primary targets of barbiturates . These receptors play a crucial role in inhibiting excitability in the nervous system and inducing sleep .

Mode of Action

Considering its similarity to barbiturates, it likely enhances the action of gaba, a neurotransmitter that inhibits the activity of nerve cells in the brain . By binding to the GABA receptors, this compound may increase the flow of potassium ions, making the neurons less excitable and thereby producing a calming effect .

Biochemical Pathways

Based on its potential interaction with gaba receptors, it can be inferred that this compound may influence the gabaergic system, which is involved in numerous neural circuits and functions in the brain .

Pharmacokinetics

It is known that this compound is administered orally . The excretion process of this compound is renal, meaning it is eliminated from the body through the kidneys .

Result of Action

This compound acts as a sedative, inducing calmness and sleep . It was found to cause patients to develop thrombocytopenic purpura, a condition that results in excessive bleeding and bruising due to a low number of platelets in the blood . Due to this severe side effect, this compound was withdrawn from clinical use .

Action Environment

It’s important to note that the use of this compound has been prohibited in some countries due to its dangerous side effects .

Preparation Methods

The synthesis of apronalide involves the reaction of allylisopropylacetyl chloride with urea. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol .

Properties

IUPAC Name

N-carbamoyl-2-propan-2-ylpent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUUMAWCGDNLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862125
Record name Allylisopropylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528-92-7
Record name Allylisopropylacetylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apronalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apronalide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allylisopropylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-isopropylpent-4-enoyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRONALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V18J24E25E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the orientation of a wharf apron affect mooring forces?

A1: The orientation of a wharf apron relative to tidal currents significantly influences mooring forces. A study on a crude oil wharf in Dalian New Port, China [] demonstrated that a transverse flow in the wharf apron, caused by a specific tidal current direction, led to increased mooring forces and a higher risk of cable breaks.

Q2: How can the design of a plunge pool apron mitigate damage from high-velocity water jets?

A2: Plunge pool aprons, commonly used downstream of dams, are subjected to significant forces from high-velocity water jets. The design of the apron, particularly the steel anchorage system, is crucial to prevent uplift and damage from these hydrodynamic pressures [].

Q3: What is the role of hyaloclastite aprons in understanding ancient volcanic environments?

A3: Hyaloclastite aprons, formed by the subaqueous deposition of volcanic material, can be used to identify the presence of large palaeo-waterbodies during periods of volcanic activity. The presence, distribution, and characteristics of these aprons provide valuable insights into the paleoenvironment at the time of volcanic eruptions [].

Q4: Are lead aprons effective in reducing radiation exposure to medical personnel during fluoroscopic procedures?

A4: While lead aprons offer some protection, studies highlight their limitations, especially in procedures like coronary angiography [, ]. Measurements have shown that a significant portion of radiation exposure to the operator comes from scattered radiation during manual contrast injection []. Therefore, relying solely on lead aprons for protection is insufficient.

Q5: What are the recommendations for radiation safety in cardiac catheterization labs beyond the use of lead aprons?

A5: A multi-center study emphasized that relying only on lead aprons is inadequate for optimal radiation safety []. Recommendations include:

  • Minimizing radiation exposure time: Utilizing techniques like pulsed fluoroscopy instead of continuous fluoroscopy significantly reduces radiation exposure [].
  • Adopting a culture of radiation safety: Team leadership plays a crucial role in promoting radiation safety practices []. Experienced cardiologists should lead by example and encourage fellows to prioritize radiation reduction techniques.
  • Utilizing additional protective equipment: While less common than lead aprons, protective devices like thyroid collars, lead glasses, and undercouch lead shielding are essential for minimizing radiation exposure to vulnerable areas [].

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